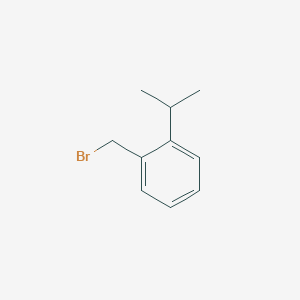

1-(Bromomethyl)-2-isopropylbenzene

Vue d'ensemble

Description

The compound 1-(Bromomethyl)-2-isopropylbenzene is a brominated aromatic compound that is structurally related to various bromomethylbenzenes studied in the literature. While the specific compound is not directly mentioned in the provided papers, these studies offer insights into the synthesis, molecular structure, and reactivity of brominated aromatic compounds, which can be extrapolated to understand the properties and potential applications of 1-(Bromomethyl)-2-isopropylbenzene.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through various methods. For instance, the synthesis of 1,4-bis(bromomethyl)benzenes as monomers for conducting polymers has been reported to yield higher molecular weights and narrower polydispersities when using a bis(bromomethyl) monomer compared to a bis(chloromethyl) monomer . Additionally, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization and bromination, indicating that similar bromination techniques could be applied to synthesize 1-(Bromomethyl)-2-isopropylbenzene .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex and varies with the crystalline environment. For example, solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have been studied using X-ray diffraction, revealing different conformations and packing motifs in the crystalline state . This suggests that the molecular structure of 1-(Bromomethyl)-2-isopropylbenzene could also exhibit conformational diversity and specific packing arrangements in solid form.

Chemical Reactions Analysis

Brominated aromatic compounds participate in various chemical reactions. The regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene and its conversion into sulfur-functionalized benzoquinones demonstrates the reactivity of bromomethyl groups in electrophilic aromatic substitution reactions . Similarly, 1-(Bromomethyl)-2-isopropylbenzene could undergo further functionalization through reactions at the bromomethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The study of bromo- and bromomethyl-substituted benzenes has shown a variety of interactions, such as C–H···Br and C–Br···π, which can affect the compound's melting point, solubility, and reactivity . These interactions are likely to be relevant for 1-(Bromomethyl)-2-isopropylbenzene as well, impacting its physical state and chemical behavior.

Applications De Recherche Scientifique

-

Synthesis and Characterisation of Isomeric Derivatives

- Field : Organic Chemistry

- Application : The study discusses the synthesis and characterisation of isomeric derivatives of pyrene, a renowned aromatic hydrocarbon .

- Method : The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .

- Results : The research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

-

Synthesis of Poly (styrene-b-methyl methacrylate) Block Copolymers

- Field : Polymer Chemistry

- Application : The study involves the synthesis of poly (styrene-b-methyl methacrylate) block copolymers .

- Method : The copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .

- Results : The study provides a method for the synthesis of block copolymers, which can be used in various applications .

-

Synthesis of 1-(Bromomethyl)-1-fluorocyclopropane

- Field : Organic Chemistry

- Application : 1-(Bromomethyl)-1-fluorocyclopropane is a brominated compound that is used in various scientific research applications .

- Method : This compound can be synthesized using various methods, and it is available for purchase from scientific supply companies .

- Results : This compound is used in a variety of applications, including the synthesis of other organic compounds .

-

Synthesis of [1-(Bromomethyl)cyclopropyl]methanol

- Field : Organic Chemistry

- Application : [1-(Bromomethyl)cyclopropyl]methanol has been used in a variety of scientific research applications, including the synthesis of cyclopropanes, the synthesis of heterocycles, and the synthesis of other organic compounds.

- Method : This compound has also been used as an alkylating agent in peptide synthesis, as a reagent in the synthesis of amides, and as a catalyst for the synthesis of polymers.

- Results : The results of these applications vary depending on the specific research project.

Safety And Hazards

Orientations Futures

The future directions of research on bromomethyl compounds could involve the development of novel anticancer drugs with different mechanisms of action . The hybridization of this moiety with other anticancer pharmacophores has emerged as a potent breakthrough in the treatment of cancer to decrease its side effects and increase its efficiency .

Propriétés

IUPAC Name |

1-(bromomethyl)-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFHEXAXUHCTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630630 | |

| Record name | 1-(Bromomethyl)-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-2-isopropylbenzene | |

CAS RN |

103324-37-4 | |

| Record name | 1-(Bromomethyl)-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)